2-Cyclopropyl-1,3-thiazole-5-carboxylic acid

描述

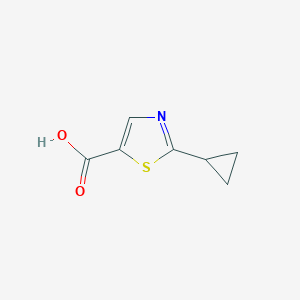

2-Cyclopropyl-1,3-thiazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with a cyclopropyl group at the 2-position and a carboxylic acid group at the 5-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-cyclopropylthioamide with chloroacetic acid in the presence of a base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

化学反应分析

Types of Reactions: 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the thiazole ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid group.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Oxidation of the thiazole ring can lead to the formation of derivatives with increased oxidation states.

Reduction: Reduction of the carboxylic acid group can result in the formation of corresponding alcohols or aldehydes.

Substitution: Substitution reactions can yield a variety of substituted thiazole derivatives.

科学研究应用

Antimicrobial Activity

2-Cyclopropyl-1,3-thiazole-5-carboxylic acid has been investigated for its antimicrobial properties. Studies have shown that it can effectively target various bacterial and fungal infections. For instance, derivatives of thiazole have demonstrated significant activity against strains such as Staphylococcus aureus and Candida albicans, suggesting that this compound could be developed into a potent antimicrobial agent .

Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of cancer cell lines, including glioblastoma and lung adenocarcinoma cells. The mechanism appears to involve modulation of enzyme activity related to apoptosis and inflammatory responses .

Case Studies

- Anticancer Activity : In a study involving various thiazole derivatives, this compound was shown to exhibit selective cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutic agents like cisplatin .

- Antimicrobial Efficacy : A comparative analysis of thiazole derivatives revealed that this compound demonstrated potent antifungal activity against Candida species, with minimum inhibitory concentrations (MIC) on par with conventional antifungal treatments .

作用机制

2-Cyclopropyl-1,3-thiazole-5-carboxylic acid is compared with other similar compounds, such as 2-chloro-1,3-thiazole-5-carboxylic acid and other thiazole derivatives. The presence of the cyclopropyl group in this compound distinguishes it from other thiazole compounds, potentially leading to unique chemical and biological properties.

相似化合物的比较

2-Chloro-1,3-thiazole-5-carboxylic acid

2-Methyl-1,3-thiazole-5-carboxylic acid

2-Ethyl-1,3-thiazole-5-carboxylic acid

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

2-Cyclopropyl-1,3-thiazole-5-carboxylic acid (CPTCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a thiazole ring and a cyclopropyl group, contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of CPTCA, including its antimicrobial and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

CPTCA has the molecular formula . The thiazole moiety enhances its aromatic nature, which is crucial for its interaction with biological targets. The compound's structure can be represented as follows:

Antimicrobial Activity

CPTCA has been investigated for its antimicrobial properties against various pathogens. The thiazole ring is known to exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of CPTCA

| Pathogen | MIC (mM) | Reference |

|---|---|---|

| Staphylococcus aureus | 4.51–4.60 | |

| Bacillus subtilis | 4.51–4.60 | |

| Escherichia coli | Not specified | |

| Candida albicans | 3.92–4.01 | |

| Aspergillus niger | 4.01–4.23 |

The Minimum Inhibitory Concentration (MIC) values indicate that CPTCA exhibits potent antimicrobial effects, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest that CPTCA could be a valuable candidate for developing new antimicrobial agents.

Anticancer Activity

Recent studies have also highlighted the potential of CPTCA in cancer therapy. Thiazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of thiazole derivatives, CPTCA was tested against several cancer cell lines, demonstrating significant inhibitory activity.

Table 2: Cytotoxic Activity of CPTCA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| RPMI-8226 (Leukemia) | 1.11 | Induction of apoptosis |

| A549 (Lung Adenocarcinoma) | Not specified | Cell cycle arrest |

The IC50 value of 1.11 µM against RPMI-8226 indicates that CPTCA effectively induces apoptosis in leukemia cells. Additionally, it was observed that CPTCA could activate caspase-3, a key enzyme in the apoptosis pathway, further emphasizing its potential as an anticancer agent .

The biological activity of CPTCA can be attributed to its ability to modulate enzymatic activity and interact with specific molecular targets:

- Enzyme Inhibition : CPTCA has been shown to inhibit enzymes critical for bacterial growth and cancer cell survival.

- Receptor Binding : The compound's structural features allow it to bind effectively to various receptors, influencing cellular signaling pathways.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-cyclopropyl-1,3-thiazole-5-carboxylic acid, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid for 3–5 hours yields thiazole-carboxylic acid derivatives. Sodium acetate is often used as a catalyst, and stoichiometric ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of aminothiazolone) are critical for yield optimization .

- Key Parameters : Temperature control (reflux), solvent choice (acetic acid), and purification via recrystallization (e.g., using DMF/acetic acid mixtures) are essential .

Q. How is the structural identity of this compound confirmed experimentally?

- Analytical Techniques :

- NMR : 1H and 13C NMR to confirm cyclopropyl and thiazole ring protons/carbons.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation (C8H9NO2S; theoretical MW: 183.23 g/mol) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in solid-state structures (e.g., InChIKey: LOAYPHPIJXHGBO-UHFFFAOYSA-N) .

Q. What are the common functional group transformations applicable to this compound?

- Reactions :

- Esterification : Reacting the carboxylic acid with alcohols (e.g., ethanol) under acidic conditions to form esters.

- Amide Formation : Coupling with amines using carbodiimide reagents (e.g., EDC/HOBt).

- Halogenation : Electrophilic substitution at the thiazole ring using halogens (e.g., Br2 in acetic acid) .

- Monitoring : Reaction progress tracked via TLC or HPLC .

Q. What purification strategies are effective for isolating this compound?

- Methods :

- Recrystallization : From DMF/acetic acid mixtures to remove unreacted starting materials .

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane for polar impurities .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

- Approach : Molecular docking studies (e.g., AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR). Use the compound’s 3D structure (PubChem CID: 20088076) and optimize binding affinity using force fields (e.g., AMBER) .

- Validation : Compare computational results with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in reported synthetic yields or biological activities?

- Root Cause Analysis :

- Synthesis : Variability in reaction time, temperature, or catalyst purity (e.g., sodium acetate vs. anhydrous conditions) .

- Bioassays : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., IC50 determination methods) .

- Mitigation : Replicate experiments under standardized conditions and validate with orthogonal techniques (e.g., LC-MS for purity checks) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Stability Profile :

- Short-Term : Stable at room temperature for 1–2 weeks in sealed containers.

- Long-Term : Store at -20°C under argon to prevent oxidation or hydrolysis .

- Monitoring : Periodic NMR or HPLC analysis to detect degradation products (e.g., cyclopropane ring opening) .

Q. What advanced analytical techniques characterize its interaction with biomacromolecules?

- Methods :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) with immobilized proteins.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Modifications :

- Cyclopropyl Substitution : Replace with larger rings (e.g., cyclohexyl) to assess steric effects.

- Carboxylic Acid Bioisosteres : Substitute with tetrazoles or sulfonamides to improve metabolic stability .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

- Optimization :

- Solvent Volume Reduction : Transition from batch reflux to flow chemistry for better heat management.

- Catalyst Recycling : Use immobilized catalysts (e.g., NaOAc on silica) to reduce waste .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

属性

IUPAC Name |

2-cyclopropyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c9-7(10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLJGFNWFOWZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655605 | |

| Record name | 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094230-05-3 | |

| Record name | 2-Cyclopropyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。